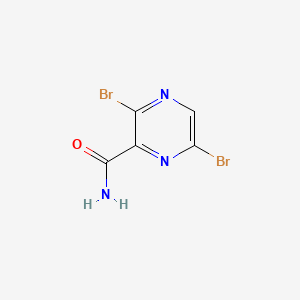

3,6-Dibromopyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dibromopyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H3Br2N3O. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and a carboxamide group at the 2nd position. This compound is primarily used in research settings and has applications in various fields, including chemistry, biology, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective bromination to introduce bromine atoms at the desired positions. The brominated intermediate is then subjected to further reactions to introduce the carboxamide group .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dibromopyrazine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace bromine atoms.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Coupling Reactions: Palladium-catalyzed coupling reactions are common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

3,6-Dibromopyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as organic semiconductors

Wirkmechanismus

The mechanism of action of 3,6-Dibromopyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dichloropyrazine-2-carboxamide: Similar in structure but with chlorine atoms instead of bromine.

3,6-Difluoropyrazine-2-carboxamide: Contains fluorine atoms, offering different reactivity and properties.

3,6-Dibromopyrazine-2-carbonitrile: Similar bromine substitution but with a nitrile group instead of a carboxamide

Uniqueness

3,6-Dibromopyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atoms make it particularly reactive in substitution and coupling reactions, while the carboxamide group offers potential for hydrogen bonding and interaction with biological targets .

Biologische Aktivität

3,6-Dibromopyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with bromine atoms at the 3 and 6 positions and an amide group at the 2 position. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with structures similar to this compound exhibit various antimicrobial activities. For instance, derivatives of pyrazine have been shown to possess significant antibacterial and antifungal properties. A study highlighted that certain pyrazine derivatives can inhibit the growth of pathogens such as Enterococcus faecalis and other nosocomial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, a study involving N-alkyl-3,6-dibromocarbazole derivatives demonstrated that compounds closely related to this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that some derivatives had GI50 values ranging from 4.7 to 32.2 µM, suggesting moderate to high antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound 8 | MCF-7 | 8 | High |

| Compound 10 | MDA-MB-231 | 4.7 | High |

| Compound 14 | MCF-7 | 16 | Moderate |

| Compound 18 | MDA-MB-231 | 20 | Moderate |

The mechanism of action for this compound is thought to involve interactions with specific molecular targets, potentially inhibiting enzymes or receptors involved in cell proliferation and survival pathways. The compound may interfere with nucleic acid synthesis or protein function, although detailed pathways remain under investigation .

Study on Antiviral Properties

A related compound, T-1106 (a pyrazine derivative), was studied for its antiviral properties against Yellow Fever Virus (YFV). The study found that treatment with T-1106 significantly improved survival rates in infected hamsters, suggesting that pyrazine derivatives may hold promise as antiviral agents . While this study did not directly evaluate this compound, it underscores the potential of pyrazines in therapeutic applications.

Evaluation of Anti-Migratory Effects

Another aspect of research focused on the anti-migratory effects of carbazole derivatives similar to this compound. It was observed that certain compounds could inhibit the migration of metastatic breast cancer cells (MDA-MB-231) through mechanisms involving actin dynamics . This suggests that the compound may also play a role in preventing cancer metastasis.

Eigenschaften

IUPAC Name |

3,6-dibromopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCACYWIPUIXAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729043 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301613-77-3 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.